[Des-Tyr1]-Met-Enkephalin

Enkephalinase inhibition Immunomodulation Neuroimmunology

Unlike full‑length Met‑enkephalin, [Des‑Tyr1]‑Met‑Enkephalin lacks the N‑terminal tyrosine required for μ/δ/κ opioid receptor activation and acts exclusively as an enkephalinase inhibitor, prolonging the half‑life of endogenous enkephalins. This unique mechanism delivers receptor‑independent immunomodulation (0.2–1 mg/kg i.p.), dose‑dependent retrograde amnesia (ED₅₀ 0.35–0.45 μg/kg i.p.), and serves as a rigorous negative control in opioid‑receptor studies. Choose this compound when you need to dissect peptide‑degradation pathways without introducing exogenous opioid agonism.

Molecular Formula C18H26N4O5S
Molecular Weight 410.5 g/mol
CAS No. 94825-43-1
Cat. No. B15573783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Des-Tyr1]-Met-Enkephalin
CAS94825-43-1
Molecular FormulaC18H26N4O5S
Molecular Weight410.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t13-,14-/m0/s1
InChIKeyKWHAJHJQOWBJEG-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Des-Tyr1]-Met-Enkephalin (CAS 94825-43-1) for Enkephalinase and Neuroimmune Research


[Des-Tyr1]-Met-Enkephalin is the N‑terminal tyrosine‑deleted tetrapeptide fragment (Gly‑Gly‑Phe‑Met) of the endogenous opioid pentapeptide Met‑enkephalin . Unlike the full‑length parent, this derivative lacks the essential aromatic residue required for high‑affinity opioid receptor activation and instead functions primarily as an enkephalinase inhibitor, thereby prolonging the half‑life of endogenous enkephalins [1]. Its unique pharmacological profile has made it a critical tool in studies of opioid‑mediated memory modulation, neuroimmune cross‑talk, and peptide degradation pathways [2].

Why Met-Enkephalin or Other Opioid Peptides Cannot Substitute for [Des-Tyr1]-Met-Enkephalin


The absence of the N‑terminal tyrosine residue fundamentally alters the interaction of [Des‑Tyr1]‑Met‑Enkephalin with biological targets. While Met‑enkephalin acts as a direct agonist at μ, δ, and κ opioid receptors, [Des‑Tyr1]‑Met‑Enkephalin exhibits negligible receptor binding and instead inhibits enkephalinase, the enzyme responsible for degrading endogenous opioids . Consequently, substitution with Met‑enkephalin or a synthetic opioid agonist would not replicate its enkephalinase‑inhibitory, immunomodulatory, or retrograde‑amnesic effects that are independent of direct receptor activation [1]. This dichotomy renders [Des‑Tyr1]‑Met‑Enkephalin irreplaceable as a negative control in receptor studies and as a tool for dissecting peptide degradation pathways [2].

Quantitative Differentiation of [Des-Tyr1]-Met-Enkephalin from Peptide Analogs


Enkephalinase Inhibition and Dose‑Dependent Immunomodulation

In contrast to Met‑enkephalin, which is rapidly degraded by enkephalinase, [Des‑Tyr1]‑Met‑Enkephalin acts as an enkephalinase inhibitor . Intraperitoneal administration of 0.2 and 1 mg/kg in rats potentiated humoral immune responses (plaque‑forming cell assay), while intracerebroventricular injection of 20 and 200 μg/kg produced bidirectional modulation—low dose enhanced, high dose suppressed the immune response [1]. These immunomodulatory actions were abrogated by the opioid antagonists naloxone and naltrexone, confirming an opioid‑mediated mechanism independent of direct receptor agonism [1].

Enkephalinase inhibition Immunomodulation Neuroimmunology

Induction of Retrograde Amnesia in a Rat Avoidance Task

[Des‑Tyr1]‑Met‑Enkephalin induces retrograde amnesia with an ED50 of 0.35–0.45 μg/kg (i.p.) in rats trained on a shuttle avoidance task, a potency statistically indistinguishable from that of Met‑enkephalin and Leu‑enkephalin [1]. The effect was linearly related to the log of the dose between 0.32 and 2.0 μg/kg and was competitively reversed by naloxone (0.2 mg/kg), indicating an opioid‑receptor‑mediated mechanism despite the compound's low receptor affinity [1].

Memory consolidation Retrograde amnesia Opioid peptides

Reduction of β‑Endorphin‑like Immunoreactivity in Rat Diencephalon

At a dose of 2.0 μg/kg (i.p.), [Des‑Tyr1]‑Met‑Enkephalin produced a marked reduction of β‑endorphin‑like immunoreactivity in the rat diencephalon, an effect comparable to that of Met‑enkephalin (2.0 and 5.0 μg/kg), Leu‑enkephalin (2.0 μg/kg), and morphine (1.0 mg/kg) [1]. This depletion is interpreted as release and subsequent degradation of endogenous β‑endorphin, suggesting that [Des‑Tyr1]‑Met‑Enkephalin may indirectly mobilize endogenous opioid stores despite lacking direct receptor agonist activity [1].

β‑Endorphin release Neurochemistry Opioid peptide dynamics

High‑Value Research Applications for [Des-Tyr1]-Met-Enkephalin Based on Verified Evidence


Enkephalinase Inhibition and Endogenous Opioid Potentiation Studies

Researchers investigating the role of enkephalinase in peptide turnover or seeking to enhance endogenous enkephalin tone without introducing exogenous opioid agonists can employ [Des‑Tyr1]‑Met‑Enkephalin as a validated enkephalinase inhibitor . The dose‑dependent immunomodulation observed at 0.2–1 mg/kg i.p. and 20–200 μg/kg i.c.v. provides a quantitative framework for in vivo experiments [1].

Behavioral Neuroscience: Memory Consolidation and Retrograde Amnesia

In rodent models of learning and memory, [Des‑Tyr1]‑Met‑Enkephalin reliably induces retrograde amnesia with an ED50 of 0.35–0.45 μg/kg i.p., offering a standardized positive control for studying opioid‑mediated memory disruption and naloxone‑reversible amnestic effects [2].

Neuroimmunology: Central and Peripheral Immune Modulation

The compound's ability to modulate humoral immune responses via both peripheral (i.p.) and central (i.c.v.) routes, as evidenced by plaque‑forming cell assays, makes it a valuable tool for dissecting the neuroimmune axis and the involvement of endogenous opioids in immune regulation [1].

Negative Control for Opioid Receptor Binding and Functional Assays

Because [Des‑Tyr1]‑Met‑Enkephalin lacks the N‑terminal tyrosine essential for high‑affinity opioid receptor binding, it is routinely used as a negative control to distinguish direct receptor‑mediated effects from enkephalinase‑dependent or peptide‑degradation phenomena in vitro and in vivo [3].

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